molecular formula C32H45N9O10S B8068985 Tos-Gly-Pro-Arg-ANBA-IPA (acetate)

Tos-Gly-Pro-Arg-ANBA-IPA (acetate)

Cat. No.: B8068985
M. Wt: 747.8 g/mol
InChI Key: RUKOLHFVDDAWSG-CWAVIJBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is a chromogenic peptide substrate used primarily in luminescence measurements. This compound is known for its ability to act as a substrate in biochemical assays, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) involves the sequential coupling of amino acids and other chemical groups. The process typically starts with the protection of amino groups, followed by the coupling of the Tosyl (Tos) group to Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) groups are then introduced. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) primarily undergoes hydrolysis and luminescence reactions. It is stable under standard laboratory conditions but can be hydrolyzed under acidic or basic conditions .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA (acetate) include the individual amino acids and the ANBA and IPA groups .

Scientific Research Applications

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is widely used in scientific research, particularly in:

Mechanism of Action

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) functions as a substrate for proteases. When cleaved by a protease, it releases a chromogenic or luminescent signal, which can be measured to determine the activity of the enzyme. The molecular targets include various proteases, and the pathways involved are those related to protease activity and substrate cleavage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is unique due to its combination of the Tosyl, Glycine, Proline, Arginine, ANBA, and IPA groups, which provide enhanced stability and specificity in luminescence measurements. This makes it particularly valuable in high-sensitivity assays .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKOLHFVDDAWSG-CWAVIJBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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